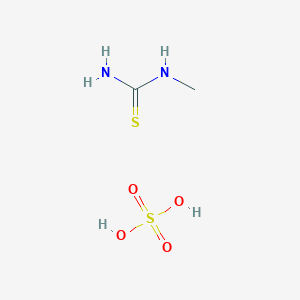![molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4](/img/structure/B8612817.png)
3,7-dichlorobenzo[e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichlorobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzene ring fused with a triazine ring, with chlorine atoms substituted at the 3 and 7 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-dichloroaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dichlorobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with reagents like halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents like bromine or sulfuric acid in non-polar solvents such as chloroform or carbon tetrachloride.
Cycloaddition: Dienes or alkynes in the presence of catalysts like Lewis acids (e.g., aluminum chloride) under mild heating.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
Aplicaciones Científicas De Investigación
3,7-Dichlorobenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,7-dichlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include oxidative stress response, DNA repair mechanisms, and signal transduction pathways.
Comparación Con Compuestos Similares
- 3,5-Dichlorobenzo[e][1,2,4]triazine
- 3,7-Dichloro-1,2,4-benzotriazine
- 3,6-Dichlorobenzo[e][1,2,4]triazine
Comparison: 3,7-Dichlorobenzo[e][1,2,4]triazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 3,5-dichlorobenzo[e][1,2,4]triazine, the 3,7-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of chlorine atoms at different positions can also affect the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
62843-63-4 |
|---|---|
Fórmula molecular |
C7H3Cl2N3 |
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
Clave InChI |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
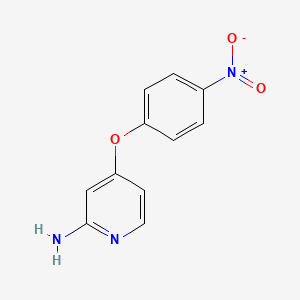
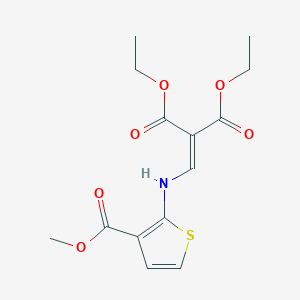
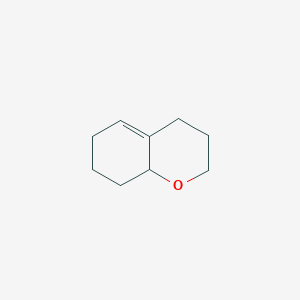

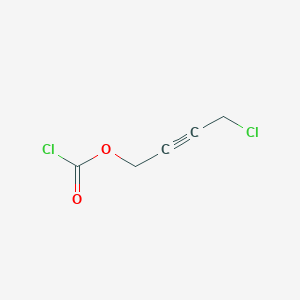
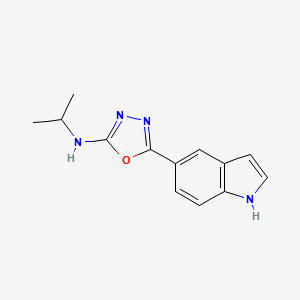

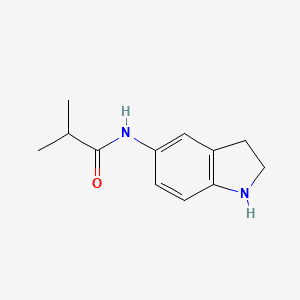
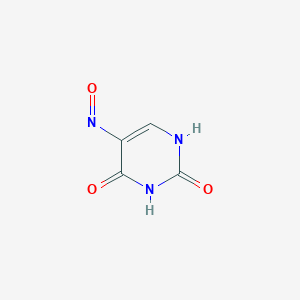
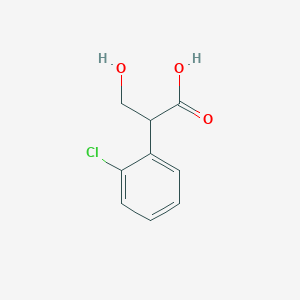

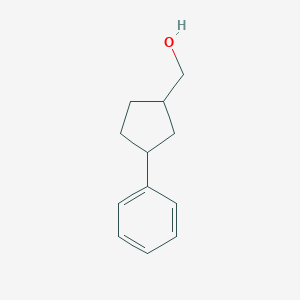
![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)
